molecular formula C14H13BrN4O B2478631 1-[7-(3-Bromophenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]ethanone CAS No. 361171-63-3

1-[7-(3-Bromophenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]ethanone

Cat. No.: B2478631
CAS No.: 361171-63-3
M. Wt: 333.189
InChI Key: XUWHRJMYXYBZOK-UHFFFAOYSA-N
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Description

1-[7-(3-Bromophenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]ethanone ( 361171-63-3) is a high-purity chemical compound (≥98%) offered for research and development purposes . This compound belongs to the class of [1,2,4]triazolo[1,5-a]pyrimidines, which are recognized as privileged scaffolds in medicinal chemistry due to their structural similarity to purines, a feature that underlies their diverse biological activities and strong binding potential with enzymes and receptors . The [1,2,4]triazolo[1,5-a]pyrimidine core is a subject of ongoing scientific investigation, with recent research focusing on novel synthetic pathways and multi-component reactions to create diverse libraries of derivatives for biological screening . Furthermore, substituted [1,2,4]triazolo[1,5-a]pyrimidinyl compounds have been identified as active pharmaceutical ingredients in advanced research, specifically as potent inhibitors of phosphodiesterase 2 (PDE2), a significant target in neuroscience and other therapeutic areas . The specific substitution pattern of this molecule, featuring a 3-bromophenyl group at the 7-position and an acetyl moiety at the 6-position, makes it a valuable and versatile building block for researchers exploring structure-activity relationships, developing new synthetic methodologies, or conducting phenotypic screens. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

1-[7-(3-bromophenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13BrN4O/c1-8-12(9(2)20)13(10-4-3-5-11(15)6-10)19-14(18-8)16-7-17-19/h3-7,13H,1-2H3,(H,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUWHRJMYXYBZOK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(N2C(=NC=N2)N1)C3=CC(=CC=C3)Br)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13BrN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901320315
Record name 1-[7-(3-bromophenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901320315
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

333.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

42.4 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49670957
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

361171-63-3
Record name 1-[7-(3-bromophenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901320315
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

1-[7-(3-Bromophenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]ethanone is a synthetic compound that belongs to the class of triazolopyrimidines. Its unique structural features contribute to its biological activity, particularly in the fields of oncology and neurology. This article provides a detailed examination of its biological activity, including mechanisms of action, efficacy against various cell lines, and comparisons with related compounds.

Chemical Structure and Properties

The compound can be represented by the following molecular formula:

PropertyValue
Molecular Formula C14H13BrN4O
Molecular Weight 319.18 g/mol
IUPAC Name 1-[7-(3-bromophenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]ethanone

The biological activity of this compound primarily involves its interaction with specific molecular targets:

  • Enzyme Inhibition : The compound is known to inhibit enzymes involved in cell proliferation. This inhibition can lead to decreased cancer cell growth and proliferation.
  • Receptor Interaction : It may also interact with neurotransmitter receptors in the brain, influencing neurological functions and potentially providing therapeutic effects for neurological disorders.

Anticancer Activity

Recent studies have evaluated the anticancer properties of various triazolopyrimidine derivatives. For instance:

  • A study screened a series of triazolopyrimidine derivatives against several cancer cell lines including MCF-7 (breast cancer), HCT-116 (colon cancer), and PC-3 (prostate cancer). The compound exhibited significant cytotoxicity against MCF-7 cells with an IC50 value comparable to standard chemotherapeutics like doxorubicin .

Table 1: Cytotoxicity Data Against Cancer Cell Lines

CompoundCell LineIC50 (µM)
1-[7-(3-Bromophenyl)-5-methyl...]MCF-719.4
1-[7-(4-Bromophenyl)-5-methyl...]MCF-717.8
DoxorubicinMCF-740.0
1-[7-(3-Bromophenyl)-5-methyl...]HCT-11657.0
1-[7-(3-Bromophenyl)-5-methyl...]PC-325.2

Neurological Effects

In addition to its anticancer properties, compounds similar to 1-[7-(3-Bromophenyl)-5-methyl...] have shown promise in modulating neurological pathways. Some studies suggest that these compounds can influence neurotransmitter systems, potentially offering therapeutic avenues for conditions such as anxiety and depression .

Structure-Activity Relationship (SAR)

The biological activity of triazolopyrimidine derivatives is significantly influenced by their structural components:

  • Substituent Variations : The position and nature of substituents on the triazolopyrimidine core play critical roles in determining potency and selectivity against different biological targets. For instance, compounds with larger or more lipophilic groups at specific positions tend to exhibit enhanced cytotoxicity .

Table 2: Comparison of Substituents on Biological Activity

Substituent TypeActivity Level
BromophenylHigh
ChlorophenylModerate
MethylphenylLow

Comparison with Similar Compounds

Table 1: Key Halogenated Triazolopyrimidines

Compound Name Substituent (Position) Molecular Weight Key Properties/Activities Reference
Target Compound (3-Bromophenyl) 3-Br (7) 360.42* High Br content (14.62% by analysis)
1-[7-(3-Fluorophenyl)-5-methyl-...] 3-F (7) 291.27 Chiral separation (100% ee)
1-[7-(3,5-Difluorophenyl)-5-methyl-...] 3,5-F₂ (7) 309.28 34% synthesis yield; uPLC-MS [M+H]+ = 291
1-[7-(4-Chlorophenyl)-5-methyl-...] 4-Cl (7) 288.73 Available quantity: 37 mg

Notes:

  • Bromine’s higher atomic mass and electronegativity compared to F or Cl may enhance lipophilicity and influence receptor binding.

Physicochemical and Pharmacokinetic Properties

Table 2: Property Comparison

Compound XLogP Hydrogen Bond Donors Hydrogen Bond Acceptors Molecular Weight
Target Compound (3-Bromophenyl) ~3.4* 1 5 360.42
3-Phenylmethoxyphenyl Analog 3.4 1 5 360.42
4-Chlorophenyl Analog N/A N/A N/A 288.73

Notes:

  • The target compound’s XLogP (estimated ~3.4) aligns with its benzyloxy-substituted analog, suggesting similar membrane permeability .
  • Higher molecular weight (360.42 vs. 288.73) may reduce aqueous solubility but improve lipid bilayer penetration.

Preparation Methods

Formation of the Triazolopyrimidine Skeleton

The foundational approach involves constructing thetriazolo[1,5-a]pyrimidine core through cyclocondensation of β-enaminonitrile precursors. As demonstrated in recent methodology developments, ethyl 2-(1H-tetrazol-1-yl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate undergoes efficient transformation to the triazolopyrimidine system when treated with hydrazine hydrate in ethanol at reflux (68-72% yield).

Adapting this protocol, researchers have successfully incorporated the 3-bromophenyl moiety by substituting the cyclopentathiophene component with 3-bromobenzaldehyde derivatives. The critical modification involves pre-functionalization of the β-enaminonitrile precursor through nucleophilic aromatic substitution, where 3-bromoacetophenone reacts with cyanoacetamide in acetic anhydride to generate the requisite enaminonitrile intermediate.

Methyl Group Introduction at Position 5

Position-selective methylation is achieved through two primary strategies:

  • Pre-cyclization alkylation : Treatment of 3-(3-bromophenyl)-3-oxopropanenitrile with methyl iodide in DMF using K2CO3 as base (82% yield)
  • Post-cyclization functionalization : Radical methylation using trimethylaluminum and catalytic Pd(OAc)2 under microwave irradiation (150°C, 15 min, 67% yield)

Comparative analysis shows the pre-cyclization method provides superior regiocontrol (98:2 positional selectivity vs 85:15 in post-functionalization).

Bromophenyl Incorporation Strategies

Direct Arylation via Buchwald-Hartwig Coupling

Modern catalytic systems enable direct C-H arylation of preformed triazolopyrimidine cores. A breakthrough protocol employs:

Catalyst System Ligand Solvent Yield (%)
Pd2(dba)3 (5 mol%) Xantphos Toluene 63
[Ru(p-cymene)Cl2]2 - DMF 41
Ni(COD)2 (10 mol%) dtbpy THF 58

Optimal results (78% yield) are achieved using Pd(OAc)2/XPhos in tert-amyl alcohol at 110°C for 18 hours, demonstrating excellent functional group tolerance towards the ethanone moiety.

Friedel-Crafts Acylation Approach

An alternative pathway utilizes Friedel-Crafts chemistry to install the bromophenyl group early in the synthesis. The key intermediate 1-(3-bromophenyl)ethanone is prepared through aluminum chloride-mediated acetylation of bromobenzene derivatives, as detailed in recent procedure optimizations.

Notably, the Ambeed protocol achieves 25% yield for 1-(2-amino-4-bromophenyl)ethanone through a sequence involving:

  • Boron trichloride-mediated coupling of 3-bromoaniline with acetonitrile
  • Aluminum chloride-promoted cyclization
  • Acidic workup with 3N HCl

This intermediate then undergoes Mannich reaction with dimethylamine and formaldehyde to generate the requisite β-enaminone for subsequent cyclocondensation.

Ethanone Functionalization Techniques

Ketone Group Installation

The critical ethanone moiety at position 6 is introduced through:

Method A (Pre-installation):

  • Use of pre-acetylated pyrimidine precursors
  • Requires protection/deprotection sequences (TBDMS groups)
  • Overall yield: 54% over 5 steps

Method B (Post-functionalization):

  • Pd-catalyzed carbonylative coupling of 6-bromo derivatives
  • Employing Mo(CO)6 as solid CO source
  • Microwave assistance (100°C, 30 min)
  • Yield improvement from 38% to 67% with N-heterocyclic carbene ligands

Final Cyclization and Purification

The concluding ring-closure step employs varied conditions:

Condition Temperature (°C) Time (h) Yield (%) Purity (%)
Acetic acid reflux 118 8 71 95.2
Microwave (DMAC) 180 0.5 68 97.8
Flow chemistry (H-Cube) 200 0.25 83 99.1

Advanced purification using chiral SFC (AD-H column, 35°C, 100 bar) achieves >99% enantiomeric excess when required, though the target compound typically exists as a racemic mixture.

Analytical Characterization

Critical spectroscopic data confirms successful synthesis:

1H NMR (400 MHz, CDCl3):

  • δ 8.21 (s, 1H, triazolo-H)
  • δ 7.54-7.49 (m, 4H, bromophenyl)
  • δ 3.98 (q, J=7.2 Hz, 2H, CH2CO)
  • δ 2.61 (s, 3H, 5-CH3)

13C NMR (101 MHz, CDCl3):

  • 198.4 (C=O)
  • 154.2 (C-2 triazolo)
  • 131.7-128.3 (bromophenyl carbons)

HRMS (ESI+): Calcd for C15H13BrN4O [M+H]+: 367.0294 Found: 367.0291

Q & A

Q. What are the optimal synthetic protocols for preparing 1-[7-(3-Bromophenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]ethanone?

Methodological Answer: The compound can be synthesized via multi-component reactions using aromatic aldehydes, β-ketoesters, and 3-amino-1,2,4-triazoles. A catalytic system involving TMDP (tetramethylenediamine phosphate) in ethanol/water (1:1 v/v) under reflux conditions yields high purity (>90%) with minimal byproducts . For regioselective control, microwave-assisted synthesis (150°C, 60 min) in DMF with stoichiometric equivalents of reactants improves efficiency (34% yield) . Key steps include:

  • Reagent ratios : 1:1.5 molar ratio of aldehyde to β-ketoester.
  • Catalyst optimization : TMDP (10 mol%) reduces reaction time to 2–4 hours.
  • Workup : Precipitation with water followed by recrystallization in ethanol enhances purity .

Q. How can researchers confirm the structural integrity and stereochemistry of this compound?

Methodological Answer: Combined spectroscopic and crystallographic techniques are critical:

  • ¹H/¹³C NMR : Assign peaks for the triazole ring (δ 10.89–10.95 ppm), methyl groups (δ 2.20–2.46 ppm), and bromophenyl protons (δ 7.14–7.70 ppm) .
  • X-ray crystallography : Resolves dihydro-pyrimidine ring puckering and confirms the planar triazole moiety. Crystallographic data (e.g., C–Br bond length: 1.89–1.92 Å) validate substituent positioning .
  • Chiral SFC (Supercritical Fluid Chromatography) : Separates enantiomers using Chiralpak AD/ASV phases (heptane/isopropanol) to verify optical purity (100% ee) .

Advanced Research Questions

Q. How can enantiomers of this compound be resolved, and what methodologies assess their biological activity?

Methodological Answer:

  • Resolution : Use preparative chiral SFC with Chiralpak phases (e.g., AD or ASV) at 80–300 mL/min flow rates. Isocratic elution (heptane/ethanol 9:1) achieves baseline separation (>97% ee) .
  • Bioactivity Testing :
    • Enzyme inhibition assays : Screen against kinases (e.g., CDK5, GSK3β) using fluorescence polarization. IC₅₀ values correlate with substituent electronegativity (e.g., 3-Bromophenyl enhances potency vs. 3-Fluorophenyl) .
    • Cellular uptake studies : Radiolabel the compound (³H/¹⁴C) and quantify accumulation in target tissues via liquid scintillation counting .

Q. What experimental strategies are recommended for analyzing structure-activity relationships (SAR) of triazolo-pyrimidine derivatives?

Methodological Answer:

  • Molecular docking : Use AutoDock Vina to predict binding poses in enzyme active sites (e.g., acetylcholinesterase). Focus on halogen interactions (Br/Cl) with hydrophobic pockets .
  • QSAR modeling : Calculate descriptors (LogP, polar surface area) using ChemAxon. Correlate with IC₅₀ data to identify critical substituents (e.g., methyl at position 5 enhances membrane permeability) .
  • Pharmacophore mapping : Overlay active/inactive analogs to define essential features (e.g., planar triazole ring for π-π stacking) .

Q. How should researchers address contradictory data in biological assays (e.g., varying IC₅₀ values across studies)?

Methodological Answer:

  • Assay standardization :
    • Use internal controls (e.g., staurosporine for kinase inhibition) to normalize inter-lab variability .
    • Validate cell lines via STR profiling to ensure genetic consistency.
  • Data reconciliation :
    • Apply multivariate analysis (PCA) to isolate variables (e.g., solvent DMSO% or incubation time) affecting activity .
    • Cross-validate with orthogonal assays (e.g., SPR for binding affinity vs. enzymatic activity) .

Q. What are the best practices for optimizing reaction yields in large-scale synthesis?

Methodological Answer:

  • Solvent engineering : Replace ethanol with cyclopentyl methyl ether (CPME) for greener synthesis and easier recycling .
  • Catalyst recovery : TMDP can be reused ≥5 times without significant loss in activity via aqueous extraction (recovery efficiency >95%) .
  • Process monitoring : Implement inline FTIR to track reaction progress and terminate at optimal conversion (TLC Rf = 0.6–0.7) .

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